

An In-Depth Technical Guide to S-14506: Chemical Structure and Properties

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Compound of Interest

Compound Name: S-14506

Cat. No.: B148235

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Abstract

S-14506, chemically known as 4-fluoro-N-{2-[4-(7-methoxynaphthalen-1-yl)piperazin-1-yl]ethyl}benzamide, is a potent and selective full agonist for the serotonin 5-HT_{1A} receptor.^[1] It also exhibits antagonist properties at the dopamine D₂ receptor. This dual activity makes it a compound of significant interest for research into anxiety, depression, and other neuropsychiatric disorders. This technical guide provides a comprehensive overview of the chemical structure, properties, and available experimental data for **S-14506**, designed to support ongoing and future research endeavors.

Chemical Structure and Identification

S-14506 is a synthetic molecule belonging to the naphthylpiperazine class of compounds. Its structure is characterized by a central piperazine ring linking a 7-methoxynaphthalene moiety and a fluoro-substituted benzamide group via an ethyl chain.

Table 1: Chemical Identifiers of **S-14506**

Identifier	Value
IUPAC Name	4-fluoro-N-{2-[4-(7-methoxynaphthalen-1-yl)piperazin-1-yl]ethyl}benzamide
CAS Number	135722-25-7
Chemical Formula	C24H26FN3O2
Molar Mass	407.489 g/mol
Canonical SMILES	<chem>COC1=CC2=C(C=CC=C2N3CCN(CC3)CCNC(=O)C4=CC=C(C=C4)F)C=C1</chem>
InChI Key	IFMQODYDAUKKEN-UHFFFAOYSA-N

Physicochemical Properties

Detailed experimental data on the physicochemical properties of **S-14506**, such as melting point, boiling point, and pKa, are not readily available in the public domain. Commercial suppliers of the hydrochloride salt indicate it is a solid.

Table 2: Known Physicochemical Properties of **S-14506** Hydrochloride

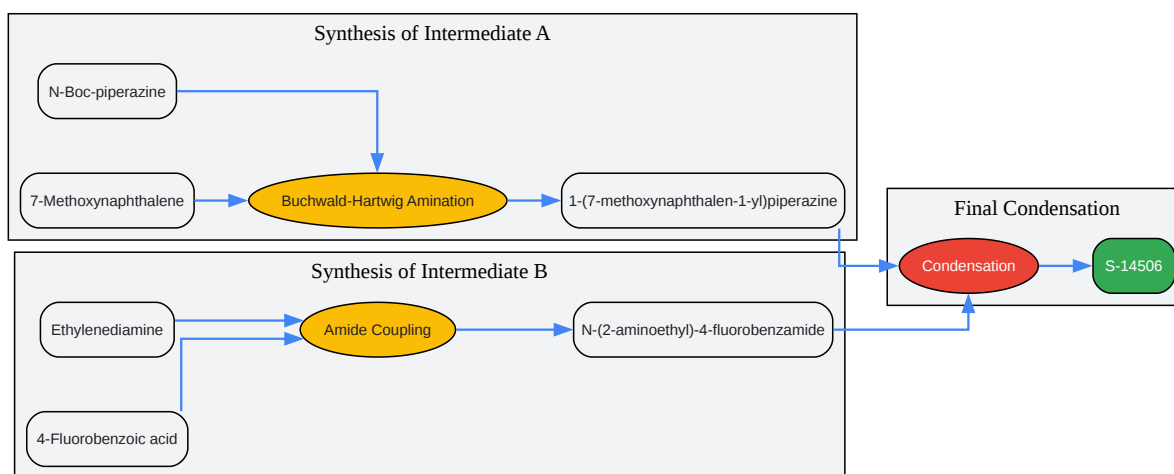
Property	Value	Source
Molecular Formula	C24H27ClFN3O2	--INVALID-LINK--
Molecular Weight	443.94 g/mol	--INVALID-LINK--
Appearance	Solid	--INVALID-LINK--
Purity	≥99% (HPLC)	--INVALID-LINK--

Synthesis

A detailed, step-by-step synthesis protocol for **S-14506** is not explicitly published in a single source. However, based on the synthesis of its constituent parts, a plausible synthetic route can be inferred. The synthesis would likely involve a convergent approach, preparing the two

key intermediates, 1-(7-methoxynaphthalen-1-yl)piperazine and N-(2-aminoethyl)-4-fluorobenzamide, separately, followed by their condensation.

Plausible Synthetic Workflow



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Caption: Plausible convergent synthesis workflow for **S-14506**.

Experimental Protocols (Inferred)

Synthesis of 1-(7-methoxynaphthalen-1-yl)piperazine (Intermediate A): This intermediate can be synthesized via a palladium-catalyzed Buchwald-Hartwig amination reaction between 1-bromo-7-methoxynaphthalene and piperazine or a protected piperazine derivative.

Synthesis of N-(2-aminoethyl)-4-fluorobenzamide (Intermediate B): This intermediate can be prepared by the acylation of ethylenediamine with 4-fluorobenzoyl chloride or by a peptide coupling reaction between 4-fluorobenzoic acid and ethylenediamine.

Final Condensation: The final step would likely involve a nucleophilic substitution or reductive amination reaction between 1-(7-methoxynaphthalen-1-yl)piperazine and a suitable derivative of N-(2-aminoethyl)-4-fluorobenzamide.

Pharmacological Properties

S-14506 is a high-affinity, full agonist at the 5-HT_{1A} receptor and also acts as an antagonist at dopamine D₂ receptors.

Serotonergic Activity

S-14506 displays high affinity and selectivity for the 5-HT_{1A} receptor.

Table 3: Receptor Binding Affinities (pK_i) of **S-14506**

Receptor	pK _i
5-HT _{1A}	9.0
5-HT _{1B}	6.6
5-HT _{1C}	7.5
5-HT ₂	6.6
5-HT ₃	< 6.0

Data from PubChem.[\[1\]](#)

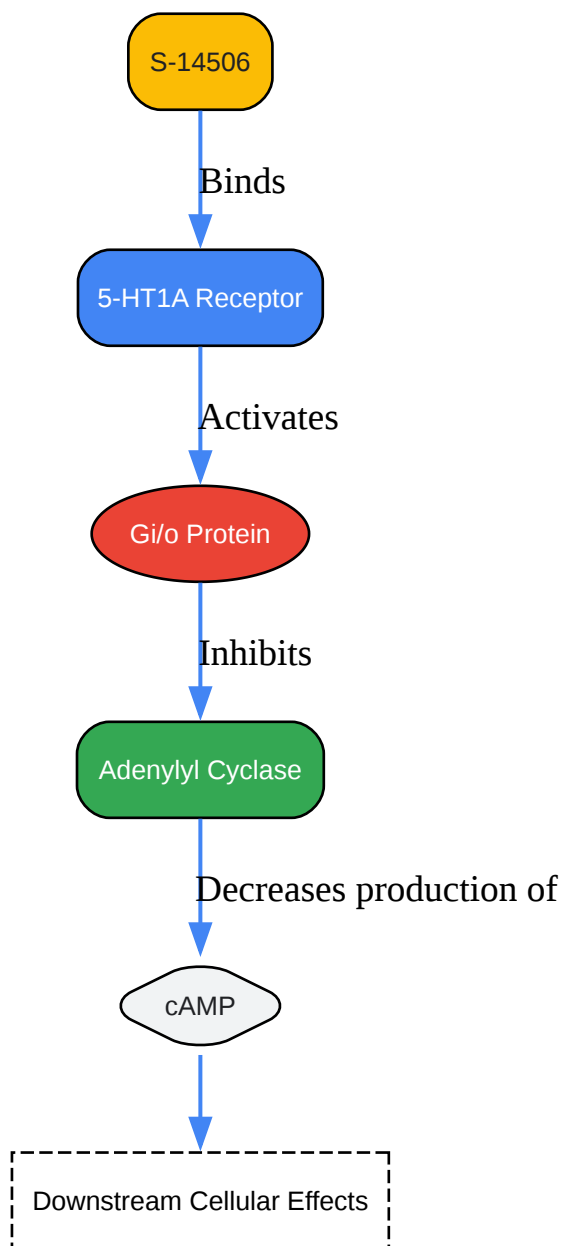
Functionally, **S-14506** acts as a full agonist at the 5-HT_{1A} receptor, meaning it is capable of eliciting the maximum possible response at this receptor.

Dopaminergic Activity

S-14506 exhibits antagonist properties at dopamine D₂ receptors. In rodent models, it has been shown to antagonize the behavioral effects of dopamine agonists like apomorphine.

Signaling Pathway

As a 5-HT1A receptor agonist, **S-14506** is expected to activate the canonical Gi/o-protein coupled signaling pathway.



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Caption: Canonical 5-HT1A receptor signaling pathway activated by **S-14506**.

In Vivo Activity

In vivo studies in rodents have suggested that **S-14506** possesses anxiolytic-like properties.

Experimental Protocols for Anxiolytic Activity Assessment

Standard behavioral tests in mice, such as the Elevated Plus Maze and the Open Field Test, are commonly used to evaluate the anxiolytic potential of compounds.

Elevated Plus Maze (EPM) Protocol:

- The EPM apparatus consists of two open arms and two closed arms arranged in a plus shape and elevated from the floor.
- Mice are individually placed in the center of the maze, facing an open arm.
- The animal's behavior is recorded for a set period (e.g., 5 minutes).
- Parameters measured include the number of entries into and the time spent in the open and closed arms.
- Anxiolytic compounds are expected to increase the time spent in and the number of entries into the open arms.

Open Field Test (OFT) Protocol:

- The open field is a square arena with walls.
- Mice are placed in the center of the arena and allowed to explore freely for a defined duration.
- Locomotor activity and exploratory behavior are tracked, often using video recording and automated software.
- Key parameters include the distance traveled, time spent in the center versus the periphery of the arena, and rearing frequency.
- Anxiolytic drugs typically increase the time spent in the center of the open field.

Pharmacokinetics and Toxicology

There is currently a lack of publicly available data on the pharmacokinetics (absorption, distribution, metabolism, and excretion) and toxicology of **S-14506**. A safety data sheet for **S-14506** indicates that the toxicological properties have not been thoroughly investigated. Further research is required to establish the safety and pharmacokinetic profile of this compound.

Conclusion

S-14506 is a potent and selective 5-HT_{1A} full agonist with additional dopamine D₂ receptor antagonist properties. Its unique pharmacological profile makes it a valuable tool for neuropharmacological research. While its basic pharmacology is established, further studies are needed to fully characterize its physicochemical properties, develop a detailed and reproducible synthesis protocol, and determine its pharmacokinetic and toxicological profile to enable its potential translation into therapeutic applications.

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References

- 1. 4-fluoro-N-[2-[4-(7-methoxynaphthalen-1-yl)piperazin-1-yl]ethyl]benzamide | C₂₄H₂₆FN₃O₂ | CID 131906 - PubChem [pubchem.ncbi.nlm.nih.gov]
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